Cas no 76308-27-5 (Cyclohexaneacetic acid, 4-amino-, methyl ester, trans-)

Technical Introduction: Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- is a chiral organic compound featuring a trans-configuration at the cyclohexane ring, an amino functional group at the 4-position, and a methyl ester moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and fine chemicals. The trans-configuration ensures stereochemical specificity, which is critical for enantioselective synthesis. The methyl ester group enhances solubility and reactivity in esterification or transesterification processes, while the amino functionality allows for further derivatization. Its well-defined stereochemistry and functional groups make it valuable for research and industrial use, particularly in the development of bioactive molecules.
Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- structure
76308-27-5 structure
Product Name:Cyclohexaneacetic acid, 4-amino-, methyl ester, trans-
CAS No:76308-27-5
MF:C9H17NO2
MW:171.23678278923
CID:4177465
PubChem ID:4190459
Update Time:2025-06-08

Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexaneacetic acid, 4-amino-, methyl ester, trans-
    • EN300-5228820
    • SCHEMBL1188558
    • methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate
    • EN300-4769791
    • DTXSID10400577
    • methyl 2-[(1r,4r)-4-aminocyclohexyl]acetate
    • SCHEMBL2742452
    • AKOS016010318
    • 76308-27-5
    • DTXSID801284930
    • SCHEMBL13240741
    • 76308-14-0
    • Methyl trans-4-aminocyclohexaneacetate
    • EN300-7837847
    • SCHEMBL13240738
    • Methyl 2-(4-aminocyclohexyl)acetate
    • Methyl 2-((1s,4s)-4-aminocyclohexyl)acetate
    • G81156
    • Rel-methyl 2-((1r,4r)-4-aminocyclohexyl)acetate
    • 313683-56-6
    • (4-AMINO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER
    • Inchi: 1S/C9H17NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3
    • InChI Key: XWSOUSNMNNHZMD-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC1CCC(N)CC1

Computed Properties

  • Exact Mass: 171.125928785Da
  • Monoisotopic Mass: 171.125928785Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52.3Ų

Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- Pricemore >>

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Additional information on Cyclohexaneacetic acid, 4-amino-, methyl ester, trans-

Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- (CAS No. 76308-27-5): A Comprehensive Overview in Modern Chemical Research

Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- (CAS No. 76308-27-5) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the development of novel therapeutic agents and biochemical studies. Its molecular structure, featuring a trans-configuration and an amino-substituted cyclohexaneacetic acid backbone, makes it a versatile intermediate in synthetic chemistry and drug design.

The compound's chemical formula can be represented as C10H17NO2, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the amino group at the fourth position of the cyclohexane ring introduces reactivity that is highly valuable in medicinal chemistry. This reactivity allows for further functionalization, enabling the synthesis of more complex molecules that can interact with biological targets.

In recent years, Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- (CAS No. 76308-27-5) has been extensively studied for its potential applications in the development of bioactive compounds. Researchers have explored its utility as a precursor in the synthesis of non-peptide inhibitors and as a building block for more intricate pharmacophores. The trans-configuration of the molecule contributes to its stability and solubility characteristics, making it an attractive candidate for various chemical transformations.

One of the most compelling aspects of this compound is its role in the development of novel antibiotics. The amino group provides a site for covalent bonding with other biomolecules, facilitating the creation of compounds that can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Recent studies have demonstrated its efficacy in preliminary screenings for antibacterial agents, highlighting its promise as a lead compound in antibiotic discovery.

The compound's application extends beyond antibiotic development. It has been investigated as a potential intermediate in the synthesis of chiral auxiliaries and catalysts used in asymmetric synthesis. The chiral center introduced by the trans-configuration allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry significantly influences biological activity.

Advances in computational chemistry have further enhanced the understanding of Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- (CAS No. 76308-27-5)'s reactivity and interactions. Molecular modeling studies have provided insights into how this compound can be optimized for specific biological targets. These computational approaches have enabled researchers to predict binding affinities and metabolic stability, streamlining the drug discovery process.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its unique structural properties make it a candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The ability to incorporate functional groups into polymers derived from Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- (CAS No. 76308-27-5) could lead to innovations in industries ranging from aerospace to automotive.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have made it possible to produce high-purity samples efficiently. Techniques such as catalytic hydrogenation and protecting group strategies have been refined to ensure optimal yields and minimal byproduct formation.

Eco-friendly synthetic routes have also been explored to minimize environmental impact. Green chemistry principles emphasize the use of sustainable solvents and catalysts that reduce waste and energy consumption. Researchers are actively investigating biocatalytic methods to achieve these goals while maintaining high reaction efficiencies.

The future prospects for Cyclohexaneacetic acid, 4-amino-, methyl ester, trans- (CAS No. 76308-27-5) are vast and multifaceted. As our understanding of its chemical properties continues to grow, so does its potential applications across various scientific disciplines. Whether it is used to develop life-saving drugs or innovative materials, this compound stands at the forefront of modern chemical research.

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